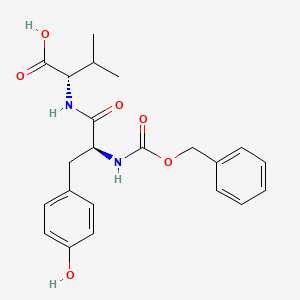
Z-Tyr-val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Tyr-val-OH is a useful research compound. Its molecular formula is C22H26N2O6 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Z-Tyr-Val-OH
The synthesis of this compound has been extensively studied using enzymatic methods. Research indicates that both soluble and immobilized proteases, such as antiacanthain and granulosain, can effectively catalyze its formation under specific conditions.
- Reaction Conditions : The synthesis was conducted in a biphasic system using 50% ethyl ethanoate in a Tris buffer at pH 8.0. This environment allowed for optimal enzyme activity, with yields reaching approximately 72% for antiacanthain and 60% for granulosain .
- Kinetic and Thermodynamic Control : The enzymatic reactions were analyzed under both kinetic and thermodynamic control to maximize peptide yield. This involved varying substrate concentrations and reaction conditions to achieve optimal synthesis rates .
Antibacterial Activity
This compound exhibits significant antibacterial properties, making it a candidate for therapeutic applications.
- In Vitro Studies : The antibacterial efficacy was assessed against both Gram-positive and Gram-negative bacteria using a kinetic-turbidimetric method. Minimum inhibitory concentrations (MICs) were determined, revealing that this compound effectively inhibits microbial growth, comparable to established antibiotics such as oxacillin and nalidixic acid .
- Mechanism of Action : The dipeptide's mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic processes, although further research is required to elucidate these pathways fully.
Potential Applications in Pharmaceuticals
Given its antibacterial properties, this compound holds promise in the pharmaceutical industry.
- Antibiotic Development : The compound may serve as a lead compound for developing new antibiotics, particularly in an era of rising antibiotic resistance. Its efficacy against resistant strains could be further explored through structure-activity relationship (SAR) studies .
- Formulation in Drug Delivery Systems : Its stability and solubility profile make it suitable for incorporation into various drug delivery systems, enhancing the bioavailability of therapeutic agents .
Biotechnological Applications
This compound's synthesis via enzymatic processes highlights its role in biotechnology.
- Waste Valorization : Vegetable proteases used in the synthesis can valorize industrial waste by converting it into high-value products like this compound. This aligns with sustainable practices in biotechnology .
- Peptide-Based Therapeutics : The compound can be utilized in designing peptide-based therapeutics, leveraging its biological activity to develop novel treatments for infections or other health conditions .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antibacterial Efficacy Study : A study conducted on the antibacterial effects of this compound demonstrated its potential as an alternative treatment for infections caused by resistant bacteria. The results indicated significant inhibition of bacterial growth at low concentrations .
- Enzymatic Synthesis Optimization : Research optimizing the enzymatic synthesis process showed that varying organic solvent concentrations could enhance yield significantly. This work provides insights into industrial applications where cost-effective production methods are crucial .
属性
分子式 |
C22H26N2O6 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H26N2O6/c1-14(2)19(21(27)28)24-20(26)18(12-15-8-10-17(25)11-9-15)23-22(29)30-13-16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28)/t18-,19-/m0/s1 |
InChI 键 |
UQGCYZMRZVUJAC-OALUTQOASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
序列 |
YV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















